molecular formula C11H11NO3 B028837 O-Desmethyl-N-deschlorobenzoyl Indomethacin CAS No. 50995-53-4

O-Desmethyl-N-deschlorobenzoyl Indomethacin

Cat. No.: B028837
CAS No.: 50995-53-4
M. Wt: 205.21 g/mol
InChI Key: FDADMESSMPJUJC-UHFFFAOYSA-N
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Description

O-Desmethyl-N-deschlorobenzoyl Indomethacin is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor indomethacin. It is formed from indomethacin in isolated rabbit hepatocytes. This compound has been studied for its effects on various biological systems, including its ability to decrease the viability of HL-60 leukemia cells when cultured with glucose oxidase .

Biochemical Analysis

Biochemical Properties

Indole derivatives possess various biological activities . They interact with multiple receptors, which is helpful in developing new useful derivatives . (5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid, as an indole derivative, is expected to have similar interactions.

Cellular Effects

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of (5-Hydroxy-2-methyl-1h-indol-3-yl)acetic acid and any effects on its activity or function are yet to be fully investigated. Indole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Desmethyl-N-deschlorobenzoyl Indomethacin is synthesized from indomethacin through a series of metabolic reactions. The primary synthetic route involves the O-demethylation and N-deacylation of indomethacin. These reactions are typically carried out in isolated rabbit hepatocytes, where the enzyme systems facilitate the conversion .

Industrial Production Methods

the synthesis in a laboratory setting involves the use of specific enzymes and controlled conditions to ensure the accurate conversion of indomethacin to its metabolite .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl-N-deschlorobenzoyl Indomethacin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include glucose oxidase for oxidation reactions and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites of indomethacin, such as O-desmethyl-indomethacin and N-deschlorobenzoyl-indomethacin. These metabolites are often studied for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    O-desmethyl-indomethacin: Another metabolite of indomethacin, formed through O-demethylation.

    N-deschlorobenzoyl-indomethacin: Formed through N-deacylation of indomethacin.

    O-desmethyl-N-deschlorobenzoyl-indomethacin: Formed through both O-demethylation and N-deacylation.

Uniqueness

O-Desmethyl-N-deschlorobenzoyl Indomethacin is unique due to its dual modification (O-demethylation and N-deacylation) of the parent compound indomethacin. This dual modification results in distinct biological activities and potential therapeutic applications compared to its individual metabolites .

Properties

IUPAC Name

2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8(5-11(14)15)9-4-7(13)2-3-10(9)12-6/h2-4,12-13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDADMESSMPJUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461930
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50995-53-4
Record name 5-Hydroxy-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50995-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYW56F3GVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyl-N-deschlorobenzoyl Indomethacin
Reactant of Route 2
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O-Desmethyl-N-deschlorobenzoyl Indomethacin
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O-Desmethyl-N-deschlorobenzoyl Indomethacin
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O-Desmethyl-N-deschlorobenzoyl Indomethacin
Reactant of Route 5
O-Desmethyl-N-deschlorobenzoyl Indomethacin
Reactant of Route 6
O-Desmethyl-N-deschlorobenzoyl Indomethacin
Customer
Q & A

Q1: What makes the substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid derivatives described in the research potentially useful as antiviral agents?

A1: The research highlights the potential of novel substituted (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acids and their pharmaceutically acceptable salts and/or hydrates as antiviral agents. These compounds exhibit promising antiviral activity, particularly against influenza viruses and the hepatitis C virus (HCV) []. While the exact mechanism of action isn't detailed in this study, the diverse range of substitutions (R1, R2, R3, R4, and R5) allows for fine-tuning the structure to potentially target specific viral proteins or pathways. This approach holds promise for developing effective antiviral therapies.

Q2: Can you elaborate on the structural aspects of these compounds and how they might contribute to their antiviral activity?

A2: The research focuses on a core structure of (5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid, systematically modified with various substituents (R1-R5) at specific positions []. This systematic modification allows researchers to investigate structure-activity relationships (SAR), which is crucial in drug discovery. By analyzing how different substituents influence antiviral activity, researchers can pinpoint the structural features that are essential for the desired effect. This information guides the development of more potent and selective antiviral agents based on this core structure.

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